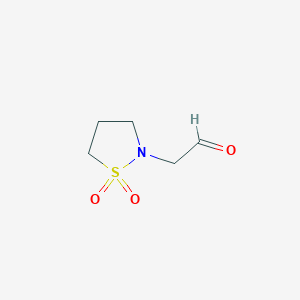
(1,1-Dioxido-2-isothiazolidinyl)acetaldehyde
Cat. No. B8507389
M. Wt: 163.20 g/mol
InChI Key: SGFMSKCHIWRPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08691991B2
Procedure details


To a solution of 2-[2,2-bis(methyloxy)ethyl]isothiazolidine 1,1-dioxide (1.00 g, 4.77 mmol) in acetone (5 mL) was added hydrochloric acid (600 μL, 1 M aqueous, 0.600 mmol). The reaction mixture was heated at 60° C. for 10 hours, then cooled to room temperature. The excess acetone was removed in vacuo and the resulting residue was partitioned between water and dichloromethane. The organic layer was separated and dried over sodium sulfate. Filtration and concentration, followed by flash chromatography (0 to 5%, methanol in dichloromethane) provided (1,1-dioxido-2-isothiazolidinyl)acetaldehyde as a brown oil. 1H NMR (400 MHz, CDCl3) δ 9.64 (s, 1 H), 3.91 (s, 2 H), 3.39 (m, 2 H), 3.20 (t, J=7.7 Hz, 2 H), 2.44 (m, 2 H).
Quantity
1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C[O:2][CH:3](OC)[CH2:4][N:5]1[CH2:9][CH2:8][CH2:7][S:6]1(=[O:11])=[O:10].Cl>CC(C)=O>[O:10]=[S:6]1(=[O:11])[CH2:7][CH2:8][CH2:9][N:5]1[CH2:4][CH:3]=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CN1S(CCC1)(=O)=O)OC
|
|
Name
|
|
|
Quantity
|
600 μL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess acetone was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was partitioned between water and dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and concentration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=S1(N(CCC1)CC=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
